Lu AF21934 -

Lu AF21934

Catalog Number: EVT-274361
CAS Number:
Molecular Formula: C14H16Cl2N2O2
Molecular Weight: 315.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Lu AF21934, chemically known as (1S,2R)-N1-(3,4-dichlorophenyl)cyclohexane-1,2-dicarboxamide, is a selective and brain-penetrant positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4) [, ]. It is a synthetic compound primarily used in scientific research to investigate the role of mGlu4 in various neurological and psychiatric conditions [, ].

ADX88178

Compound Description: ADX88178 (5-Methyl-N-(4-methylpyrimidin-2-yl)-4-(1H-pyrazol-4-yl)thiazol-2-amine) is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4). [] It has been investigated as a potential therapeutic agent for L-DOPA-induced dyskinesia in Parkinson's disease. []

Relevance: Like Lu AF21934, ADX88178 is a mGlu4 PAM. [] Both compounds were tested in preclinical models of L-DOPA-induced dyskinesia, but neither showed significant efficacy in reducing dyskinesia symptoms. [] This suggests that despite their shared mechanism of action as mGlu4 PAMs, they might not be effective in treating this specific condition.

Relevance: The research on Lu AF21934 is directly related to L-DOPA because it focuses on exploring alternative or adjunctive therapies to manage LID. [] While L-DOPA addresses the dopamine deficiency in Parkinson's disease, Lu AF21934 targets the glutamatergic system, specifically mGlu4 receptors, to mitigate the dyskinesia induced by L-DOPA. []

Amantadine

Compound Description: Amantadine is an antiviral drug that also possesses antidyskinetic properties. [] It is commonly used to manage LID in Parkinson's disease. [] While its exact mechanism of action in LID remains unclear, it is thought to involve modulation of dopaminergic and glutamatergic neurotransmission. []

Relevance: Amantadine serves as a positive control in studies investigating the antidyskinetic potential of Lu AF21934. [] Unlike Lu AF21934 and ADX88178, amantadine consistently demonstrates significant efficacy in reducing LID symptoms in both rat and primate models. [] This highlights the limitations of mGlu4 PAMs as potential antidyskinetic agents compared to the established effectiveness of amantadine.

Foliglurax

Compound Description: Foliglurax is another mGlu4 PAM that has been investigated in clinical trials for the treatment of Parkinson's disease and LID. []

Relevance: Similar to Lu AF21934, foliglurax ultimately failed to demonstrate efficacy in Phase II clinical trials for LID. [] This parallel failure of two different mGlu4 PAMs in clinical trials, coupled with the lack of efficacy observed for Lu AF21934 and ADX88178 in preclinical models, raises significant doubts about the therapeutic potential of targeting mGlu4 for LID. [] This suggests that despite promising preclinical data for some mGlu4 PAMs, the mGlu4 pathway might not be a suitable target for managing LID in humans.

Overview

Lu AF21934 is a positive allosteric modulator of the metabotropic glutamate receptor 4 (mGlu4), a member of the G protein-coupled receptor family. This compound has garnered attention for its potential therapeutic applications in neurological disorders, particularly in reducing hyperactivity and dyskinesia associated with conditions like Parkinson's disease. The compound enhances receptor activity, providing a mechanism to modulate synaptic transmission and neuronal excitability.

Source

Lu AF21934 was developed by Lundbeck Research USA and has been characterized in various studies focusing on its pharmacological properties and potential clinical applications. The synthesis of Lu AF21934 has been reported in multiple scientific publications, detailing its chemical structure and biological effects .

Classification

Lu AF21934 is classified as a metabotropic glutamate receptor modulator, specifically targeting mGlu4 receptors. This classification places it within a broader category of compounds that influence neurotransmitter systems, making it relevant for research into treatments for central nervous system disorders.

Synthesis Analysis

Methods

The synthesis of Lu AF21934 involves several key steps, employing standard organic chemistry techniques. The process begins with the selective protection of amines and subsequent reactions leading to the formation of the desired compound. Notably, the synthesis includes:

  1. Protection of Amine: The amine group of 3-aminophenol is protected using 2-methoxyacetyl chloride in a basic medium, yielding a product with a 65% yield.
  2. Pechmann Condensation: This step involves condensing phenolic compounds with β-ketobutanoate to form coumarin derivatives.
  3. Dialkylation: The amino group undergoes dialkylation using tert-butyl-2-bromoacetate, followed by oxidation and reduction steps to yield the final product .

Technical Details

Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry were employed to confirm the structure and purity of Lu AF21934 throughout the synthesis process. High-performance liquid chromatography (HPLC) was also utilized for purification.

Molecular Structure Analysis

Structure

The molecular formula of Lu AF21934 is C19_{19}H20_{20}N2_{2}O3_{3}. Its structure features a coumarin backbone modified with various functional groups that facilitate its interaction with mGlu4 receptors.

Data

  • Molecular Weight: Approximately 320.37 g/mol
  • Key Functional Groups: Includes amine, carbonyl, and ether functionalities, which are critical for its allosteric modulation properties .
Chemical Reactions Analysis

Reactions

Lu AF21934 primarily functions through allosteric modulation rather than direct agonism or antagonism. It enhances the activity of mGlu4 receptors in response to glutamate without activating the receptor directly.

Technical Details

The compound has been shown to exhibit dose-dependent effects in various assays, including bioluminescence resonance energy transfer (BRET) assays that measure G protein recruitment upon receptor activation. These studies highlight its ability to modulate receptor signaling pathways effectively .

Mechanism of Action

Process

Lu AF21934 acts by binding to an allosteric site on the mGlu4 receptor, which alters the receptor's conformation and increases its affinity for glutamate. This mechanism enhances downstream signaling pathways associated with neuronal excitability and synaptic transmission.

Data

Experimental data indicate that Lu AF21934 significantly increases the efficacy of glutamate at mGlu4 receptors, as demonstrated in electrophysiological experiments where it facilitated synaptic responses in neuronal models .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid crystalline compound.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but exhibits limited aqueous solubility.

Chemical Properties

Relevant analyses have shown that Lu AF21934 retains its pharmacological activity over a range of pH levels typical for physiological conditions .

Applications

Scientific Uses

Lu AF21934 is primarily investigated for its potential therapeutic applications in treating neurological disorders such as:

  • Parkinson's Disease: Demonstrated efficacy in reducing l-DOPA-induced dyskinesia and hyperactivity in animal models.
  • Anxiety Disorders: Potential applications in modulating anxiety-related behaviors through its action on glutamate signaling pathways.
  • Cognitive Disorders: Research is ongoing into its effects on cognitive function and memory enhancement due to its modulation of synaptic plasticity .
Introduction to Metabotropic Glutamate Receptors (mGluRs) and Therapeutic Targeting

Neurobiological Significance of mGlu4 Receptor Subtype

Metabotropic glutamate receptor 4 (mGlu4) belongs to the Group III mGlu receptors (mGlu4, mGlu6, mGlu7, mGlu8), which are primarily coupled to Gαi/o proteins. Activation of mGlu4 inhibits adenylyl cyclase activity, reduces cAMP production, and modulates voltage-gated calcium and potassium channels. This receptor is predominantly localized to presynaptic terminals across key brain regions, including the cerebellum, basal ganglia, thalamus, and hippocampus [4] [10]. In the cerebellum, mGlu4 densely populates parallel fiber-Purkinje cell synapses and climbing fiber terminals, where it functions as an autoreceptor to suppress excessive glutamate release [1] [5]. Within the basal ganglia circuitry, mGlu4 activation at striatopallidal GABAergic synapses reduces inhibitory output, indirectly disinhibiting thalamocortical pathways—a mechanism critical for motor control [10].

Table 1: Neuroanatomical Distribution and Functional Roles of mGlu4

Brain RegionSynaptic LocalizationPrimary Function
Cerebellar CortexPresynaptic (parallel/climbing fibers)Modulates glutamatergic transmission; protects against excitotoxicity
Basal GangliaStriatopallidal terminalsReduces GABA release; normalizes output in Parkinsonian states
HippocampusPresynaptic (Schaffer collaterals)Regulates synaptic plasticity and learning
Inferior OliveLow expressionMinimal contribution to tremor pathways (based on harmaline studies)

Repeated harmaline exposure in rats downregulates mGlu4 mRNA in cerebellar and inferior olive neurons, suggesting compensatory changes in response to glutamatergic hyperactivity [2] [5]. This positions mGlu4 as a gatekeeper of excitatory transmission, with implications for disorders involving circuit hyperexcitability, such as Parkinson’s disease and essential tremor.

Rationale for Developing Positive Allosteric Modulators (PAMs) in Neuropsychopharmacology

Orthosteric agonists for mGlu receptors face significant limitations: poor bioavailability, short half-lives, and lack of subtype selectivity due to high conservation of glutamate-binding sites across subtypes [8]. Allosteric modulators overcome these challenges by binding to topographically distinct sites within the receptor’s transmembrane domain or extracellular loops, regions with greater sequence divergence than orthosteric pockets [3] [8]. PAMs offer three key advantages:

  • Subtype Selectivity: Lower conservation of allosteric sites enables precise targeting (e.g., Lu AF21934’s >100-fold selectivity for mGlu4 over other Group III mGluRs) [5].
  • Activity-Dependent Modulation: PAMs potentiate endogenous glutamate signaling only when/where it is released, preserving physiological signaling patterns and reducing desensitization risk [8] [9].
  • Probe-Dependent Effects: Unlike agonists, PAMs can exhibit biased modulation, selectively enhancing specific downstream effectors [7].

The discovery of heterodimerization (e.g., mGlu2/4 complexes) adds complexity. Heterodimers exhibit distinct pharmacology; some mGlu4 PAMs (e.g., PHCCC) lose efficacy in mGlu2/4 heteromers, while Lu AF21934 remains active due to its unique binding mode [7]. This highlights the need for PAMs optimized for specific receptor assemblies in disease-relevant circuits.

Lu AF21934: Discovery and Position in mGlu4 Receptor Pharmacology

Lu AF21934 emerged from targeted drug discovery efforts to identify brain-penetrant mGlu4 PAMs with favorable pharmacokinetic profiles. In vitro characterization revealed:

  • Potentiation Profile: EC₅₀ = 500 nM for glutamate response at mGlu4, with 120% maximal potentiation (Emax) and a 5-fold leftward shift of the glutamate concentration-response curve [5].
  • Binding Specificity: Minimal off-target activity at 70+ GPCRs, though weak PAM activity at mGlu6 (EC₅₀ = 7 μM) and antagonist effects at adenosine A₂A (Kᵢ = 7 μM) and 5-HT₂B (Kᵢ = 2 μM) receptors [5].
  • Structural Basis: Docking studies and mutagenesis confirm binding to an upper allosteric pocket within the mGlu4 transmembrane domain (TMD), distinct from the "lower pocket" targeted by PAMs like PHCCC [7]. This enables Lu AF21934 to modulate both mGlu4 homomers and mGlu2/4 heteromers.

Table 2: Pharmacological Properties of Lu AF21934 vs. Other mGlu4 PAMs

PropertyLu AF21934PHCCCVU0418506
Binding SiteUpper TMD pocketLower TMD pocketLower TMD pocket
Heterodimer Activity (mGlu2/4)YesNoNo
Glutamate Fold-Shift5x3x4x
In Vivo Efficacy (Harmaline Hyperactivity)Active (0.5–2.5 mg/kg)Not testedInactive

Lu AF21934’s functional effects are context-dependent:

  • In harmaline-treated rats: Reduces locomotor hyperactivity (0.5–2.5 mg/kg, s.c.) but not tremor, correlating with low mGlu4 expression in the inferior olive versus high expression in the cerebellum [2] [5].
  • In Parkinsonian models: Synergizes with L-DOPA to improve motor function, likely by amplifying mGlu4-mediated inhibition at striatopallidal synapses [5] [10].
  • In mGlu2/4 heterodimers: Enables trans-activation from mGlu4 to mGlu2 protomers—a phenomenon not observed with orthosteric agonists alone [7].

Properties

Product Name

Lu AF21934

IUPAC Name

(1R,2S)-2-N-(3,4-dichlorophenyl)cyclohexane-1,2-dicarboxamide

Molecular Formula

C14H16Cl2N2O2

Molecular Weight

315.2 g/mol

InChI

InChI=1S/C14H16Cl2N2O2/c15-11-6-5-8(7-12(11)16)18-14(20)10-4-2-1-3-9(10)13(17)19/h5-7,9-10H,1-4H2,(H2,17,19)(H,18,20)/t9-,10+/m1/s1

InChI Key

AVKZWCJNDWOBAM-ZJUUUORDSA-N

SMILES

C1CCC(C(C1)C(=O)N)C(=O)NC2=CC(=C(C=C2)Cl)Cl

Solubility

Soluble in DMSO

Synonyms

Lu AF21934; Lu AF-21934; Lu AF 21934; Lu-AF21934; Lu-AF-21934; Lu-AF 21934; LuAF21934; LuAF-21934; LuAF 21934;

Canonical SMILES

C1CCC(C(C1)C(=O)N)C(=O)NC2=CC(=C(C=C2)Cl)Cl

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)C(=O)N)C(=O)NC2=CC(=C(C=C2)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.